(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid (associated with CAS: 60142-89-4 for its linker component) is a highly specialized, pre-assembled E3 ligase ligand-linker conjugate used primarily as the direct precursor for synthesizing dTAGV-1 and other von Hippel-Lindau (VHL)-recruiting PROTACs . The molecule integrates a high-affinity, methylated VHL ligand ((R,S,S)-VH032-Me) with a C7 alkyl linker (7-aminoheptanoic acid) terminating in a Boc-protected amine . In procurement, this building block is selected to bypass complex, multi-step stereoselective synthesis, providing a shelf-stable, process-ready intermediate that ensures exact spatial geometry for optimal ternary complex formation in targeted protein degradation workflows.
Substituting this specific conjugate with alternative linker lengths (e.g., C5 or C9 alkyls) or PEG-based linkers fundamentally alters the spatial distance between the VHL E3 ligase and the target protein, disrupting ternary complex cooperativity and drastically reducing degradation efficacy[1]. Furthermore, attempting to use an unmethylated VH032 core compromises VHL binding affinity and cellular permeability, leading to inferior in vivo performance [1]. Finally, procuring the raw components to synthesize this conjugate in-house introduces significant risks of stereochemical epimerization at the hydroxyproline core and reduces overall yield, whereas this pre-coupled, Boc-protected intermediate guarantees >95% coupling readiness following a single deprotection step.
The length and composition of the linker are critical for PROTAC efficacy. The C7 alkyl linker in this conjugate is specifically optimized for VHL-FKBP12^F36V ternary complex formation, yielding sub-nanomolar to low-nanomolar degradation (DC50 ~0.9 nM to 34 nM) when fully assembled [1]. Deviating from this exact chain length (e.g., using C5 or C9 alkyls) disrupts cooperative binding geometry, shifting DC50 to >100 nM and severely reducing the maximum degradation (Dmax) [1].
| Evidence Dimension | Degradation Efficiency (DC50) |
| Target Compound Data | C7 alkyl linker module yields DC50 ~0.9 nM to 34 nM for FKBP12^F36V fusions. |
| Comparator Or Baseline | Non-optimal linkers (e.g., C5/C9 alkyls or PEG chains). |
| Quantified Difference | Deviating from the C7 chain length shifts DC50 from <10 nM to >100 nM and severely reduces Dmax. |
| Conditions | In vitro degradation assays of FKBP12^F36V-tagged reporters using fully assembled PROTACs. |
Procuring the exact C7 linker conjugate ensures the precise spatial geometry required for maximum degradation, avoiding costly trial-and-error in PROTAC design.
The core ligand structure dictates E3 ligase recruitment efficiency. This conjugate features a specifically methylated VH032 core ((R,S,S)-VH032-Me), which demonstrates improved cellular permeability and VHL binding affinity compared to the unmethylated standard VH032 [1]. This structural enhancement directly translates to higher intracellular degradation efficacy (Dmax >85%) in vivo, making it the required building block for high-performance degraders[1].
| Evidence Dimension | Cellular Permeability and Degradation Maximum (Dmax) |
| Target Compound Data | Methylated VH032 core ((R,S,S)-VH032-Me). |
| Comparator Or Baseline | Unmethylated standard VH032. |
| Quantified Difference | Methylation improves VHL binding affinity and cellular permeability, directly translating to Dmax >85% compared to inferior performance with standard VH032. |
| Conditions | Intracellular target degradation assays and VHL binding models. |
Buyers synthesizing in vivo-grade degraders must use the methylated variant to achieve the necessary pharmacokinetic and pharmacodynamic profiles.
For procurement and processability, the terminal amine protection is a major differentiator. The N-Boc protected terminal amine prevents premature oxidation and side reactions during storage and transit . In synthesis workflows, this allows for >95% yield in the final amide coupling step following controlled TFA deprotection, whereas unprotected free amine conjugates suffer from significant degradation and complex side-product formation, often yielding <50% .
| Evidence Dimension | Synthetic Yield and Shelf Stability |
| Target Compound Data | N-Boc protected terminal amine. |
| Comparator Or Baseline | Unprotected free amine conjugate. |
| Quantified Difference | Boc protection enables >95% yield in final coupling steps, compared to <50% yield with unprotected amines due to side reactions. |
| Conditions | Standard PROTAC amide coupling conditions (e.g., HATU/DIPEA) post-storage. |
Procuring the Boc-protected intermediate eliminates purification bottlenecks and material waste during the final assembly of the PROTAC.
Serves as the direct, process-ready precursor for synthesizing dTAGV-1, enabling researchers to validate novel drug targets using the FKBP12^F36V degradation system in both cellular and in vivo models without optimizing linker lengths [1].
Utilized as a pre-optimized VHL-recruiting module to attach to novel warheads targeting highly hydrophobic binding pockets, where the C7 alkyl chain provides superior cell permeability compared to highly polar PEG linkers[1].
Acts as the definitive C7 alkyl baseline in PROTAC linker libraries, allowing medicinal chemists to systematically evaluate the impact of linker length and composition on ternary complex formation and degradation kinetics.
Irritant